methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Physicochemical profiling ADME prediction HPLC method development

Secure a structurally defined chromone screening tool that bridges a critical SAR gap. Unlike the 7-methoxy or ethyl ester analogs, this compound's 7-ethoxy/methyl benzoate substitution yields a LogP of 3.43 and TPSA of 71.06 Ų—parameters that ensure reliable solubility and membrane permeability in P2X3 receptor assays at 10 µM without DMSO toxicity. Its methyl ester substrate enables esterase hydrolysis studies, while its Lipinski compliance and non-redundant InterBioScreen library classification make it a drug-like hit-expansion candidate. Demand empirical validation; demand this unique chemotype.

Molecular Formula C19H16O6
Molecular Weight 340.331
CAS No. 304693-08-1
Cat. No. B2504054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
CAS304693-08-1
Molecular FormulaC19H16O6
Molecular Weight340.331
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C19H16O6/c1-3-23-14-8-9-15-16(10-14)24-11-17(18(15)20)25-13-6-4-12(5-7-13)19(21)22-2/h4-11H,3H2,1-2H3
InChIKeyMWGMLZDECMVYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (CAS 304693-08-1): Chemical Identity and Procurement Baseline


Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (CAS 304693-08-1) is a synthetic chromen-4-one (chromone) derivative classified within the InterBioScreen screening library as a natural product analog [1]. It features a 7-ethoxy substituent on the chromone core linked via an ether bridge to a methyl benzoate moiety, yielding the molecular formula C19H16O6 with a molecular weight of 340.33 g/mol [1]. The compound has a calculated LogP of 3.43 and a topological polar surface area of 71.06 Ų, placing it within Lipinski Rule of 5 compliance for drug-like properties [1].

Why Generic Substitution of Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is Not Scientifically Justifiable


Within the chromen-4-one chemical space, subtle structural variations produce divergent physicochemical profiles that directly impact screening outcomes, solubility, and membrane permeability. The target compound's specific combination of a 7-ethoxy group on the chromone core and a methyl ester on the benzoate moiety defines its lipophilicity (LogP 3.43) and hydrogen-bond acceptor capacity relative to its closest analogs, including the ethyl ester (ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, MW 354.35, CAS not assigned) and the 7-methoxy variant (methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, MW 326.30) [1][2]. Class-level evidence from isoflavone SAR studies demonstrates that 7-alkoxy chain length on chromen-4-ones can modulate enzyme inhibition potency by over 10-fold [3]. Simply substituting one homolog for another risks altering target engagement, metabolic stability, and assay reproducibility, rendering generic interchange scientifically unsound without empirical validation.

Quantitative Differential Evidence for Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate Procurement Decisions


Methyl Ester vs. Ethyl Ester: Lipophilicity and Molecular Weight Comparison Defines Chromatographic and Solubility Behavior

The target compound's methyl ester moiety yields a molecular weight of 340.33 g/mol and a calculated LogP of 3.43, compared to the ethyl ester analog (ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, MW 354.35, predicted LogP ~3.9 based on a +0.47 log unit increase from the additional methylene group by the Hansch π method) [1]. The 14 g/mol molecular weight difference and ~0.5 LogP unit shift translate to distinct reversed-phase HPLC retention times and differential aqueous solubility, critical for both analytical method validation and bioassay dosing [2].

Physicochemical profiling ADME prediction HPLC method development

7-Ethoxy vs. 7-Methoxy Substitution: Impact on Molecular Topology and Predicted Metabolic Stability

The 7-ethoxy substituent on the target compound extends the molecular envelope compared to the 7-methoxy analog (methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, MW 326.30 g/mol) [1]. The additional methylene group increases the molar refractivity from a predicted 86.1 cm³ (7-methoxy analog) to 90.75 cm³ for the target compound, altering the electron distribution and steric profile at the CYP450 oxidation-sensitive 7-position [1][2]. Class-level evidence from 7-O-alkyldaidzein analogs demonstrates that extending the 7-alkoxy chain from methoxy to ethoxy reduces aldehyde dehydrogenase (ALDH-2) inhibition IC50 from >10 µM to approximately 80 nM, a >125-fold enhancement [3].

Metabolic stability CYP450 metabolism Structure-activity relationship

Chromen-4-one Core with 3-Aryloxy Benzoate: A Privileged Scaffold for Purinergic Receptor Modulation Validated by Class-Level Screening Data

Chromen-4-one derivatives bearing 3-aryloxy substituents have been identified as antagonists of P2X purinergic receptors [1]. While direct quantitative data for the target compound against P2X3 is not publicly available in primary literature, structurally related chromen-4-one derivatives in the ChEMBL database show P2X3 antagonist activity with IC50 values ranging from 80 nM to 28.5 µM, depending on substitution pattern [1][2]. The target compound's specific 7-ethoxy and 4-methoxycarbonylphenoxy substitution pattern occupies a distinct chemical space within this activity landscape, making it a non-redundant member of screening libraries for purinergic target campaigns.

P2X receptor Pain target Antagonist screening

Rotatable Bond Count and Polar Surface Area: Differentiating Physicochemical Space from More Rigid Analogs

The target compound possesses 6 freely rotatable bonds and a topological polar surface area (TPSA) of 71.06 Ų [1]. By comparison, the structurally simpler 7-ethoxy-3-(4-methoxyphenoxy)chromen-4-one (MW 312.32, lacking the benzoate carbonyl) has a reduced TPSA of ~44.8 Ų and fewer hydrogen-bond acceptors [2]. The target compound's higher TPSA of 71.06 Ų and 5 H-bond acceptors (vs. 4 for the des-benzoate analog) predict reduced passive membrane permeability but enhanced aqueous solubility, placing it in a different ADME space that may favor target engagement for extracellular receptor targets such as P2X channels over intracellular targets.

Oral bioavailability prediction Conformational flexibility Medicinal chemistry triage

InterBioScreen Library Provenance: Synthetic Tractability and Supply Chain Continuity vs. Bespoke Synthesis

The target compound is cataloged within the InterBioScreen (IBS) screening library as ID STOCK1N-05226, classified under 'Derivatives & analogs of Natural Compounds' [1]. This commercial provenance provides documented synthetic routes, batch-level purity records, and established resupply logistics, contrasting with bespoke synthesis of ethyl ester (STOCK1N-02315, C20H18O6, MW 354.35) or propyl ester analogs (CAS 844448-67-5, C21H20O6, MW 368.39) which may have longer lead times and unvalidated synthetic protocols [2][3]. The methyl ester's intermediate lipophilicity and commercial availability within a major screening library provide procurement advantages in terms of cost per compound and guaranteed purity specifications compared to custom-synthesized higher homologs.

Compound procurement Screening library Supply chain reliability

Optimal Application Scenarios for Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate in Research and Screening Programs


P2X Purinergic Receptor Antagonist Screening Cascades for Pain and Inflammation Targets

Based on class-level evidence establishing chromen-4-one derivatives as P2X3/P2X2/3 receptor antagonists with IC50 values spanning 80 nM to 28.5 µM [1][2], the target compound's unique 7-ethoxy/4-methoxycarbonylphenoxy substitution pattern makes it a structurally distinct candidate for primary screening against recombinant P2X3 and related purinergic receptor subtypes expressed in Xenopus oocytes or HEK293 cells. Its calculated LogP of 3.43 and TPSA of 71.06 Ų predict adequate aqueous solubility for in vitro electrophysiology or calcium-flux assays at standard screening concentrations (10 µM) without DMSO toxicity concerns [3].

Structure-Activity Relationship (SAR) Studies Exploring 7-Alkoxy Chain Length Effects on Target Engagement

The target compound serves as the 7-ethoxy reference point within a systematic SAR matrix that includes 7-hydroxy, 7-methoxy, and 7-propoxy chromen-4-one benzoate esters. Class-level data from isoflavone SAR demonstrates that extending the 7-alkoxy group from methoxy to ethoxy can alter enzyme inhibition potency by over 100-fold [4]. The target compound fills a critical gap in this homolog series, with its molar refractivity of 90.75 cm³ providing a defined steric and electronic reference for computational QSAR model building and prospective potency prediction [5].

ADME Property Profiling Using Chromen-4-one Benzoate Esters as Model Compounds for Ester Prodrug Evaluation

The target compound's methyl ester moiety provides a well-defined substrate for esterase-mediated hydrolysis studies, enabling direct comparison with ethyl and propyl ester analogs to establish structure-stability relationships. The calculated LogP of 3.43 and 6 rotatable bonds predict intermediate metabolic stability, making it suitable as a tool compound for in vitro microsomal or hepatocyte stability assays aimed at understanding ester hydrolysis rates as a function of alkoxy chain length in the chromen-4-one series [3].

Natural Product Analog Library Expansion and Chemoinformatics Enumeration

Classified by InterBioScreen as a 'Derivative and analog of Natural Compounds' [5], the target compound serves as a synthetic flavonoid/isoflavonoid mimetic for computational library design and virtual screening campaigns. Its Lipinski Rule of 5 compliance (MW 340.33, LogP 3.43, TPSA 71.06 Ų, 0 H-bond donors) [3] validates it as a drug-like starting point for hit expansion, while its precise substitution pattern distinguishes it from the >485,000 other InterBioScreen library members, ensuring non-redundant chemical diversity in screening decks.

Quote Request

Request a Quote for methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.